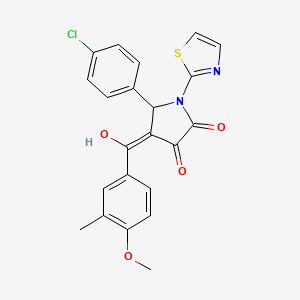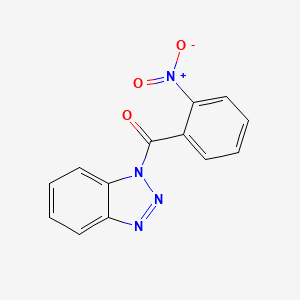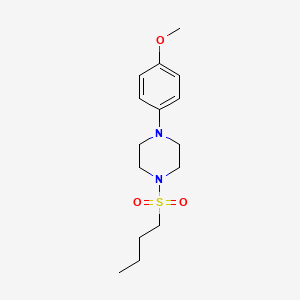![molecular formula C19H19N3O7S B5366131 N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine, also known as FNPA, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. FNPA has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
作用機序
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine works by inhibiting the activity of various enzymes and proteins that are involved in biological processes such as angiogenesis, inflammation, and apoptosis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that plays a key role in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which reduces inflammation. This compound has also been shown to inhibit the activity of VEGF, which reduces angiogenesis. Additionally, this compound has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It has a unique mechanism of action that makes it a valuable tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis of this compound can be time-consuming and expensive.
将来の方向性
There are several future directions for research on N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the long-term effects of this compound on biological systems. Additionally, there is a need for further research on the potential use of this compound in the treatment of various diseases, including cancer. Finally, there is a need for further research on the mechanism of action of this compound and its interactions with various proteins and enzymes in biological processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. It has a unique mechanism of action that makes it a valuable tool for studying various biological processes. This compound has several advantages as a research tool, but there are also some limitations to using it in lab experiments. There are several future directions for research on this compound, including the development of new synthesis methods, the study of its long-term effects, and the potential use in the treatment of various diseases.
合成法
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine is synthesized by reacting furoyl chloride and 4-nitrocinnamic acid with L-methionine. The reaction takes place in the presence of a base and an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been used to study the role of various proteins and enzymes in biological processes such as angiogenesis, inflammation, and apoptosis.
特性
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-30-10-8-14(19(25)26)20-17(23)15(21-18(24)16-3-2-9-29-16)11-12-4-6-13(7-5-12)22(27)28/h2-7,9,11,14H,8,10H2,1H3,(H,20,23)(H,21,24)(H,25,26)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRCCEGZLHCXHO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)

![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5366071.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)

![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5366097.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)


![3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5366119.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366121.png)